molecular formula C6H7BO2S B1586408 3-Mercaptophenylboronic acid CAS No. 352526-01-3

3-Mercaptophenylboronic acid

Cat. No. B1586408
M. Wt: 154 g/mol
InChI Key: OBCKMTLUSKYKIW-UHFFFAOYSA-N
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Description

3-Mercaptophenylboronic acid is a chemical compound with the molecular formula CHBOS. It has an average mass of 153.995 Da and a monoisotopic mass of 154.025986 Da .


Molecular Structure Analysis

The molecular structure of 3-Mercaptophenylboronic acid consists of a phenyl ring (C6H4) with a boronic acid group (BO2) and a mercapto group (S) attached .


Chemical Reactions Analysis

3-Mercaptophenylboronic acid can be used as a reagent in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

3-Mercaptophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 345.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 62.2±3.0 kJ/mol and a flash point of 162.6±28.4 °C. Its index of refraction is 1.595, and it has a molar refractivity of 41.1±0.4 cm3 .

Scientific Research Applications

Bacterial Detection and Analysis

3-Mercaptophenylboronic acid (3-MPBA) has been applied in the detection of bacteria using surface-enhanced Raman spectroscopy (SERS). This method coats bacteria cells with 3-MPBA, which then produces strong SERS signals even after multiple rinse cycles. It can detect nonculturable cells, providing a significant advantage in bacterial ecology studies (Hickey & He, 2020). Additionally, 3-MPBA has been utilized for SERS imaging to study the distribution of bacteria populations in complex matrices, like plant tissues (Hickey & He, 2021).

Nanoparticle Functionalization and Sensor Development

4-Mercaptophenylboronic acid, a related compound, has been used for the functionalization of nanoparticles. These nanoparticles have applications in the selective enrichment of glycopeptides and glycoproteins (Qi et al., 2010), and in colorimetric sensors for detecting sialic acid in biological samples (Sankoh et al., 2016).

Surface Chemistry and Molecular Studies

Research on 4-Mercaptophenylboronic acid has provided insights into molecular structure and intermolecular hydrogen bonding, which is valuable for understanding chemical interactions and designing functionalized derivatives (Parlak et al., 2015). Additionally, the study of its structure changes under different pH conditions using SERS is crucial for applications in various fields where pH-sensitive molecular interactions are relevant (Su et al., 2017).

Biomedical and Biochemical Applications

The use of 4-Mercaptophenylboronic acid in the development of electrochemical biosensors for dopamine detection highlights its potential in biomedical applications. These biosensors are constructed for sensitive and accurate identification of dopamine, demonstrating the utility of 4-Mercaptophenylboronic acid in clinical diagnostics (Fu et al., 2021).

Future Directions

3-Mercaptophenylboronic acid has been used in the development of optical detection methods for bacterial cells. It has been applied as a capturer and label for bacteria detection using surface-enhanced Raman spectroscopy (SERS) . This suggests potential future applications in bacterial contamination control on surfaces in low-resource settings .

properties

IUPAC Name

(3-sulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCKMTLUSKYKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378776
Record name 3-Mercaptophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercaptophenylboronic acid

CAS RN

352526-01-3
Record name (3-Mercaptophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352526-01-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Mercaptophenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
M Eguílaz, R Villalonga, JM Pingarrón… - Sensors and Actuators B …, 2015 - Elsevier
We report for the first time a sensitive and selective glucose biosensor based on the immobilization at glassy carbon electrodes (GCE) of a new hybrid nanomaterial consisting of gold …
Number of citations: 37 www.sciencedirect.com
J Han, W Huang, M Zhao, J Wu, Y Li, Y Mao… - Colloids and Surfaces B …, 2021 - Elsevier
… ]) based on the affinity adsorption between 3-mercaptophenylboronic acid and glucose for the first time. On the one hand, due to the affinity of 3-mercaptophenylboronic acid (3-MPBA) …
Number of citations: 14 www.sciencedirect.com
ME Hickey, L He - ACS Applied Bio Materials, 2020 - ACS Publications
… Here, we measured specific parameters that are essential to 3-mercaptophenylboronic acid (3-MPBA) applications in SERS bacterial analyses using Escherichia coli O157 as a model …
Number of citations: 3 pubs.acs.org
CAP Monteiro, RC Silva, LG Assis, G Pereira… - Colloids and Surfaces B …, 2020 - Elsevier
… MSA-CdTe QDs were functionalized with 3-mercaptophenylboronic acid (MPBA - Tokyo Chemical Industry) by a direct attachment procedure, taking advantage of the affinity of thiolated …
Number of citations: 7 www.sciencedirect.com
N Xia, L Liu, Y Chang, Y Hao, X Wang - Electrochemistry Communications, 2017 - Elsevier
… Functionalization of bamboo-like carbon nanotubes with 3-mercaptophenylboronic acid-modified gold nanoparticles for the development of a hybrid glucose enzyme electrochemical …
Number of citations: 31 www.sciencedirect.com
H Yao, M Saeki, K Kimura - The Journal of Physical Chemistry C, 2010 - ACS Publications
… By using boronic acid as the chiral recognition motif, we have demonstrated induced optical activity in 3-mercaptophenylboronic-acid-protected silver nanoclusters (0.77 nm in diameter) …
Number of citations: 43 pubs.acs.org
H Yao, M Saeki, A Sasaki - Langmuir, 2012 - ACS Publications
… We newly synthesize and utilize achiral 3-mercaptophenylboronic acid (3-MPB)-protected gold clusters (Scheme 1b) to evaluate their MCD responses, (9) and comparison will be made …
Number of citations: 13 pubs.acs.org
H Yao - tntconf.org
… We synthesized 3-mercaptophenylboronic acid (3-MPB)-protected gold clusters with a mean core diameter of 1.1 nm (gel fractioned), and examined their electronic absorption, MCD …
Number of citations: 2 www.tntconf.org
H Zeng, L Sun, S Liu, L Qu, R Yang - Spectrochimica Acta Part A: Molecular …, 2024 - Elsevier
… It was found that some boric acid derivatives, such as 3-mercaptophenylboronic acid, phenylboronic acid and 1,4-benzenediboronic acid, could form boronate ester covalent bonds with …
Number of citations: 3 www.sciencedirect.com
R Li, X Gu, X Liang, S Hou, D Hu - Materials, 2019 - mdpi.com
… Similarly, 3-mercaptophenylboronic acid (3-MPBA)-modified AuNPs were also used to probe exogenous and endogenous H 2 O 2 and be coupled with glucose oxidase (GOx) to …
Number of citations: 10 www.mdpi.com

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